molecular formula C8H10N4OS B1664699 6-Thiocaffeine CAS No. 13182-58-6

6-Thiocaffeine

Cat. No. B1664699
CAS RN: 13182-58-6
M. Wt: 210.26 g/mol
InChI Key: PYUDRFSIKNBDQS-UHFFFAOYSA-N
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Description

6-Thiocaffeine is a bioactive chemical.

Scientific Research Applications

Pharmacological Effects and Binding Studies

6-Thiocaffeine (TC) has been examined for its effects in various in vitro and in vivo conditions. Studies on guinea-pig isolated trachea revealed that TC exhibited a relaxant effect, more potent than theophylline. Additionally, in guinea-pig isolated atria, TC antagonized the negative effects of R-PIA, a stable agonist on adenosine receptors. The research suggests a complex mechanism of action for TC, potentially at the level of adenosine extracellular receptors and L-type Ca2+ channels. Notably, TC and its derivatives showed higher affinity for [3H]-nitrendipine binding sites compared to original methylxanthines. This research is valuable for drug development, particularly for asthma therapy with reduced side effects (Ragazzi et al., 1989).

Structure-Activity Relationships in Bronchodilator and Coronary Dilator Properties

The bronchodilator and coronary dilator activities of 6-thioxanthines, including 6-thiocaffeines, were analyzed. The study found that 1,3-disubstituted xanthines and 6-thioxanthines demonstrated more active bronchodilator and coronary dilator properties than other derivatives. None of the 6-thioxanthines showed significant diuretic effects or central stimulant properties. This research is crucial for understanding the structure-activity requirements for potent bronchodilator and coronary dilator activity (Armitage et al., 1961).

Therapeutic Role in Gliomas

A novel telomere-directed inhibitor, 6-thio-2′-deoxyguanosine (THIO), was investigated for its therapeutic efficacy in gliomas, both in vitro and in vivo. The study found that THIO was effective in various human and mouse glioma cell lines, including those resistant to temozolomide. The research highlighted that THIO induced telomeric DNA damage and significantly inhibited cell invasion, stem cell, and proliferation pathways while triggering DNA damage and apoptosis. This represents a potential new therapeutic approach for primary and recurrent gliomas (Yu et al., 2021).

Pharmacogenetics in Inflammatory Bowel Disease

The pharmacogenetics of thiopurines, including 6-thiocaffeine, in the treatment of inflammatory bowel disease (IBD) has been a subject of research. Genetic polymorphisms in genes encoding enzymes crucial for thiopurine metabolism can explain interindividual differences in therapeutic responses and toxicity. This area of study is rapidly growing and is pivotal for developing practical guidelines for tailored thiopurine therapy in IBD (Derijks & Wong, 2010).

Intrauterine Exposure and Pharmacology in Pregnant Patients with IBD

Research on the influence of pregnancy on thiopurine metabolism, specifically 6-thioguanine nucleotide (6-TGN), was conducted in pregnant patients with IBD. The study found that pregnancy significantly affected maternal thiopurine metabolism, with the unborn child being exposed to 6-TGN. This research is critical for understanding the pharmacological impact of thiopurines during pregnancy and the potential need for monitoring infants for anemia immediately after birth (Jharap et al., 2013).

properties

CAS RN

13182-58-6

Product Name

6-Thiocaffeine

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

1,3,7-trimethyl-6-sulfanylidenepurin-2-one

InChI

InChI=1S/C8H10N4OS/c1-10-4-9-6-5(10)7(14)12(3)8(13)11(6)2/h4H,1-3H3

InChI Key

PYUDRFSIKNBDQS-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=S)N(C(=O)N2C)C

Canonical SMILES

CN1C=NC2=C1C(=S)N(C(=O)N2C)C

Appearance

Solid powder

Other CAS RN

13182-58-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,3,7-trimethyl-6-thioxo-2-oxopurine
6-thiocaffeine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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